Chemical structure and properties of 2-amino-2-(2-methoxyphenyl)acetamide
Chemical structure and properties of 2-amino-2-(2-methoxyphenyl)acetamide
An In-depth Technical Guide to 2-amino-2-(2-methoxyphenyl)acetamide
This guide provides a comprehensive technical overview of 2-amino-2-(2-methoxyphenyl)acetamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific ortho-substituted isomer, this document synthesizes information from closely related analogs and established chemical principles to offer a scientifically grounded perspective on its structure, properties, synthesis, and characterization.
Introduction: The Phenylacetamide Scaffold
Phenylacetamide and its derivatives are a significant class of organic compounds, forming the core structure of numerous biologically active molecules.[1] The presence of an amide linkage and a phenyl group provides a versatile scaffold that has been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The subject of this guide, 2-amino-2-(2-methoxyphenyl)acetamide, introduces an α-amino group and an ortho-methoxy substituent on the phenyl ring, features that are expected to modulate its physicochemical properties and biological activity.
Chemical Structure and Stereochemistry
The chemical structure of 2-amino-2-(2-methoxyphenyl)acetamide is characterized by a central acetamide backbone with a phenyl group and an amino group attached to the α-carbon. The phenyl ring is substituted with a methoxy group at the ortho (2-) position.
IUPAC Name: 2-amino-2-(2-methoxyphenyl)acetamide Molecular Formula: C₉H₁₂N₂O₂ Molecular Weight: 180.21 g/mol [2] CAS Number: 1218493-35-6[2]
The α-carbon is a chiral center, meaning the molecule can exist as a pair of enantiomers, (R)- and (S)-2-amino-2-(2-methoxyphenyl)acetamide. The specific stereochemistry can significantly influence the biological activity of the compound, a critical consideration in drug development.
Structural Visualization
Caption: Chemical structure of 2-amino-2-(2-methoxyphenyl)acetamide.
Physicochemical Properties (Predicted)
| Property | Predicted Value for 2-amino-2-(2-methoxyphenyl)acetamide | (2R)-2-amino-2-(4-methoxyphenyl)acetamide | 2-amino-2-phenylacetamide |
| Molecular Weight ( g/mol ) | 180.21 | 180.20[3] | 150.18[4][5] |
| Melting Point (°C) | Likely a solid at room temperature | Data not available | 134-136 |
| Boiling Point (°C) | Expected to be high, with decomposition | Data not available | Data not available |
| Water Solubility | Predicted to have moderate solubility | Data not available | Data not available |
| logP | ~ -0.1 to 0.5 | -0.1[3] | -0.1[4][5] |
The ortho-methoxy group is expected to influence the molecule's polarity and hydrogen bonding capabilities, which will affect its solubility and chromatographic behavior.
Synthesis and Characterization
A plausible and efficient method for the synthesis of α-amino amides is the Strecker synthesis.[6] This well-established reaction involves the one-pot reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting aminonitrile.
Proposed Synthetic Workflow
Caption: Proposed Strecker synthesis workflow.
Step-by-Step Synthetic Protocol (Hypothetical)
This protocol is a general guideline based on established procedures for the Strecker synthesis of related compounds. Optimization of reaction conditions would be necessary.
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Reaction Setup: In a well-ventilated fume hood, a solution of 2-methoxybenzaldehyde in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Reagents: An aqueous solution of ammonium chloride is added, followed by the slow, portion-wise addition of sodium cyanide. The reaction mixture is stirred at room temperature.
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Monitoring the Reaction: The progress of the reaction to form the intermediate α-aminonitrile is monitored by Thin Layer Chromatography (TLC).
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Hydrolysis: Upon completion, the α-aminonitrile is carefully hydrolyzed. For the synthesis of the amide, controlled partial hydrolysis using a suitable acid or base is required.
-
Workup and Isolation: The reaction mixture is neutralized and extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield pure 2-amino-2-(2-methoxyphenyl)acetamide.
Characterization Methods
To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Melting Point Analysis: To assess the purity of the compound.
Spectroscopic Analysis (Predicted)
The following are predicted spectroscopic data for 2-amino-2-(2-methoxyphenyl)acetamide based on the analysis of its functional groups and substitution pattern.
¹H NMR Spectroscopy
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Aromatic Protons: A complex multiplet in the range of δ 6.8-7.4 ppm.
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α-Proton (CH): A singlet or doublet (if coupled) around δ 4.5-5.0 ppm.
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Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.8-3.9 ppm.
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Amine Protons (NH₂): A broad singlet that can exchange with D₂O, typically between δ 1.5-3.0 ppm.
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Amide Protons (CONH₂): Two broad singlets, corresponding to the two non-equivalent protons, in the range of δ 5.5-7.5 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): A peak in the range of δ 170-175 ppm.
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Aromatic Carbons: Multiple peaks between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield.
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α-Carbon: A peak around δ 55-65 ppm.
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Methoxy Carbon (OCH₃): A peak at approximately δ 55-60 ppm.
Infrared (IR) Spectroscopy
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N-H Stretching (Amine and Amide): Broad bands in the region of 3200-3400 cm⁻¹.
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C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.
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N-H Bending (Amide II): A band near 1600-1640 cm⁻¹.
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C-O Stretching (Methoxy): A characteristic absorption in the range of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
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Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
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Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 180. Key fragmentation patterns would likely involve the loss of the amide group, the amino group, and cleavage of the benzylic bond.
Potential Applications and Future Directions
While specific biological activities for 2-amino-2-(2-methoxyphenyl)acetamide have not been extensively reported, the broader class of phenylacetamide derivatives has shown promise in various therapeutic areas.[1][7] The introduction of the α-amino and ortho-methoxy groups may confer novel pharmacological properties.
Potential areas for investigation include:
-
Anticancer Activity: Many phenylacetamide derivatives have been investigated for their cytotoxic effects on cancer cell lines.[1]
-
Antimicrobial Activity: The amide functionality is a common feature in many antimicrobial agents.[1]
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Enzyme Inhibition: The structural motifs present in this molecule could allow it to act as an inhibitor for various enzymes.
Further research is warranted to synthesize and evaluate the biological activity of 2-amino-2-(2-methoxyphenyl)acetamide and its enantiomers. Such studies will help to elucidate its therapeutic potential and guide the development of novel drug candidates based on this scaffold.
References
- Zlotin, S. G., et al. (2011).
-
PubChem. (n.d.). (2R)-2-Amino-2-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
PubChemLite. (n.d.). Acetamide, 2-((2-methoxyphenyl)amino)-. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Amino-4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Retrieved from [Link]
- MDPI. (2022).
-
OICC Press. (n.d.). Supplementary Information. Retrieved from [Link]
-
ChemBK. (2024). N-(2-Methoxyphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link]
- Journal of the American Chemical Society. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 136(46), 16128-16131.
-
MySkinRecipes. (n.d.). N-(4-Amino-2-methoxyphenyl)acetamide. Retrieved from [Link]
-
TDX. (n.d.). Synthesis of unusual alpha-amino acids and study of the effect of their incorporation into antimicrobial peptides. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2-methoxyphenyl)- (CAS 93-26-5). Retrieved from [Link]
-
Arkivoc. (n.d.). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(2-methoxyphenyl)acetamide. Retrieved from [Link]
-
MolForge. (n.d.). Acetamide, N-(2-methoxyphenyl)- (CID 7135) - Molecular Properties & Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Google Patents. (n.d.). Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST WebBook. Retrieved from [Link]
-
GenChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetamide hydrochloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2 amino acetamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. (2R)-2-Amino-2-(4-methoxyphenyl)acetamide | C9H12N2O2 | CID 45158935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
